BB-K 6 N-(Benzyloxy) Carbamate

Description

Overview of Carbamate (B1207046) Functional Groups in Organic Synthesis

Carbamates are a class of organic compounds that share a common functional group: a carbonyl group flanked by an oxygen and a nitrogen atom. wikipedia.org This unique "amide-ester" hybrid structure imparts chemical stability and the ability to modulate interactions within and between molecules. nih.gov The stability of carbamates is attributed to the resonance between the amide and carboxyl groups. nih.gov

In the realm of organic synthesis, carbamates are highly valued, particularly as protecting groups for amines. chem-station.com The electron-withdrawing nature of the carbamate functionality tempers the high reactivity and basicity of amines, preventing them from engaging in unwanted side reactions during multi-step syntheses. chem-station.com This protective role is crucial in complex processes like peptide synthesis. chem-station.comfiveable.me The substituents on both the nitrogen and oxygen atoms of the carbamate can be varied to fine-tune the biological and pharmacokinetic properties of a molecule. nih.gov

Carbamates are synthesized through several methods, including the reaction of an amine with a chloroformate, such as benzyl (B1604629) chloroformate. fiveable.me They are integral components in a wide range of applications, from pharmaceuticals and agrochemicals to the production of polyurethane plastics. wikipedia.orgfiveable.me

Historical Context and Significance of the Benzyloxycarbonyl (Cbz) Protecting Group

The introduction of the benzyloxycarbonyl (Cbz or Z) group by Max Bergmann and Leonidas Zervas in 1932 marked a pivotal moment in peptide synthesis. wiley-vch.denumberanalytics.com Before the advent of the Cbz group, chemists relied on acyl groups for amino protection, which often required harsh removal conditions that could damage the delicate peptide bonds. wiley-vch.de

The Cbz group, a urethane-type protection, offered a milder alternative. wiley-vch.de It could be introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) and was readily removed by catalytic hydrogenation, a process that leaves peptide bonds and other sensitive functional groups intact. numberanalytics.commasterorganicchemistry.com This breakthrough revolutionized peptide synthesis, enabling the construction of longer and more complex peptide chains. wiley-vch.de The Cbz group's stability under a variety of reaction conditions and its selective removal cemented its status as a cornerstone of modern organic synthesis. numberanalytics.commasterorganicchemistry.com

Structural Elucidation and Nomenclature of the BB-K 6 N-(Benzyloxy) Carbamate Series

The BB-K 6 N-(Benzyloxy) Carbamate series represents a specific class of compounds built upon a core heterocyclic structure. Understanding their nomenclature and structural features is key to appreciating their chemical properties and potential applications.

The fundamental framework of the BB-K 6 series is the 4-(benzyloxy)-N-(3-chloro-2-(substituted-phenyl)-4-oxoazetidin-2-yl)carbamate scaffold. This intricate structure features a central azetidinone (β-lactam) ring, which is a four-membered cyclic amide. Key substitutions on this ring define the compound class:

A benzyloxy group is attached at the 4-position of the azetidinone ring.

A carbamate group is linked to the nitrogen atom of the azetidinone ring.

A chloro atom is present at the 3-position.

A substituted phenyl ring is attached at the 2-position.

The title compound, benzyl N-(3-chloro-4-fluorophenyl)carbamate, serves as a reference for understanding the non-planar nature of such structures, where the phenyl and chlorofluorophenyl rings are not in the same plane as the central carbamate group. nih.govnih.gov

The "BB-K 6" designation likely refers to a library of related compounds where the diversity arises from the various substituents on the phenyl ring at the 2-position of the azetidinone core. By systematically altering these substituents, chemists can create a wide range of analogues with potentially different biological activities and properties. This approach, known as diversity-oriented synthesis, is a powerful tool in drug discovery and chemical biology for exploring the chemical space around a promising scaffold. unifi.itresearchgate.net The synthesis of a series of benzyloxy and phenoxy derivatives of adenosine (B11128) receptor agonists, where different substitutions on the aromatic ring led to varying potencies, exemplifies this principle. nih.gov

Research Significance and Academic Relevance

N-(Benzyloxy) carbamates, including the BB-K 6 series, are of significant interest to the research community. Their utility as key intermediates in the synthesis of pharmaceuticals is well-established. chemimpex.com For instance, tert-Butyl N-(benzyloxy)carbamate is a versatile building block in the creation of complex molecules for medicinal chemistry. chemimpex.com

The core azetidinone structure is a well-known pharmacophore, most famously found in penicillin and other β-lactam antibiotics. Research into novel N-substituted azetidinones, such as N-(alkoxy)carbonyl derivatives, is driven by the search for new enzyme inhibitors. uliege.be The ability to introduce a variety of substituents onto the core scaffold allows for the exploration of structure-activity relationships, which is fundamental to the design of new therapeutic agents. service.gov.uk The investigation of N-benzyloxy derivatives in various chemical contexts, from pesticide metabolites to potential inhibitors of enzymes like butyrylcholinesterase, highlights the broad academic and practical relevance of this class of compounds. nih.govrsc.org

Properties

Molecular Formula |

C30H49N5O15 |

|---|---|

Molecular Weight |

719.7 g/mol |

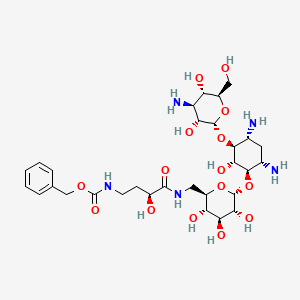

IUPAC Name |

benzyl N-[(3S)-4-[[(2R,3S,4S,5R,6R)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methylamino]-3-hydroxy-4-oxobutyl]carbamate |

InChI |

InChI=1S/C30H49N5O15/c31-13-8-14(32)26(24(43)25(13)49-28-21(40)18(33)19(38)17(10-36)48-28)50-29-23(42)22(41)20(39)16(47-29)9-35-27(44)15(37)6-7-34-30(45)46-11-12-4-2-1-3-5-12/h1-5,13-26,28-29,36-43H,6-11,31-33H2,(H,34,45)(H,35,44)/t13-,14+,15+,16-,17-,18+,19-,20-,21-,22+,23-,24-,25+,26-,28-,29-/m1/s1 |

InChI Key |

FVBPJXNMMBPLPQ-KEAOHZHISA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CNC(=O)[C@H](CCNC(=O)OCC3=CC=CC=C3)O)O)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)N)O)N |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CNC(=O)C(CCNC(=O)OCC3=CC=CC=C3)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)N)O)N |

Origin of Product |

United States |

Chemical Transformations and Reaction Mechanisms

Reactivity of the β-Lactam Moiety in BB-K 6 N-(Benzyloxy) Carbamate (B1207046)

The azetidinone, or β-lactam, is a four-membered cyclic amide. This ring system is characterized by significant ring strain, which renders the amide bond more susceptible to cleavage than its acyclic counterparts. frontiersin.org This inherent reactivity is the basis for the biological activity of β-lactam antibiotics and dictates the chemical transformations possible for compounds like BB-K 6. frontiersin.orgnih.gov

The carbonyl group of the β-lactam ring is a key site of reactivity. It is readily attacked by nucleophiles, leading to the opening of the strained four-membered ring. nih.gov The acylation of a serine residue in the active site of penicillin-binding proteins (PBPs) is a classic biological example of this process. frontiersin.org

In a chemical context, β-lactams can be opened under both acidic and basic conditions.

Acid-Mediated Ring Opening: Strong acids, such as triflic acid, can promote the cleavage of the β-lactam ring. rsc.org For 4-aryl-azetidin-2-ones, this reaction can yield cinnamamides. rsc.org The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by cleavage of the amide bond.

Base-Mediated Ring Opening: Hydrolysis with a base (e.g., hydroxide) typically involves nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate that collapses to break the C-N bond and open the ring.

The specific outcome of a ring-opening reaction depends on the nucleophile used, the solvent, and the substitution pattern on the azetidinone core.

While the β-lactam ring is prone to opening, it is possible to perform chemical modifications at other positions on the azetidinone core, provided that sufficiently mild and selective reagents are used. The stability of the N-(Benzyloxy) carbamate group under many non-reductive conditions allows for such transformations.

Functional group interconversions could potentially be carried out on substituents attached to the azetidinone ring. For instance, if the core structure contained an ester, it could be hydrolyzed or converted to an amide. If it contained an alcohol, it could be oxidized or converted to a leaving group for substitution reactions. The success of these transformations hinges on choosing reaction conditions that are compatible with both the Cbz protecting group and the sensitive β-lactam ring. organic-chemistry.org

Intramolecular Cyclization Pathways Involving N-(Benzyloxy) Carbamates

Beyond its role as a simple protecting group, the N-(Benzyloxy) carbamate functionality can actively participate in chemical reactions. One notable pathway is its involvement in intramolecular cyclization reactions. Research has shown that N-alkyl-N-benzyloxy carbamates can undergo facile intramolecular cyclization when treated with a strong base to generate a tethered carbon nucleophile. nih.govnih.gov

This transformation provides a powerful method for synthesizing protected cyclic hydroxamic acids, which are important structural motifs in various biologically active natural products, such as siderophores. nih.gov The mechanism involves the deprotonation of a carbon atom alpha to an electron-withdrawing group (such as a sulfone or phosphonate) elsewhere in the molecule. The resulting carbanion then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the carbamate. This leads to the formation of a new 5-, 6-, or even 7-membered ring, with the expulsion of an ethoxide group if an ethyl carbamate is used. nih.govnih.gov

The yields for these cyclization reactions are often good to excellent, demonstrating the efficiency of this synthetic strategy. nih.gov

Table 2: Examples of Intramolecular Cyclization of N-Benzyloxy Carbamates

| Substrate | Base | Ring Size Formed | Yield (%) | Citations |

| N-(3-(Phenylsulfonyl)propyl)-N-(benzyloxy)carbamate | LHMDS | 5-membered | 97% | nih.gov |

| N-(4-(Phenylsulfonyl)butyl)-N-(benzyloxy)carbamate | LHMDS | 6-membered | 91% | nih.gov |

| N-(5-(Phenylsulfonyl)pentyl)-N-(benzyloxy)carbamate | LHMDS | 7-membered | 55% | nih.gov |

Data derived from studies on intramolecular cyclization of N-benzyloxy carbamates with carbon nucleophiles. nih.gov

Formation of Cyclic Hydroxamic Acids

N-benzyloxy carbamates, such as BB-K 6 N-(Benzyloxy) Carbamate, serve as precursors for the synthesis of cyclic hydroxamic acids. Research has demonstrated that N-alkyl-N-benzyloxy carbamates can undergo intramolecular cyclization when reacted with various carbon nucleophiles. nih.govnih.gov This process leads to the formation of functionalized 5- and 6-membered protected cyclic hydroxamic acids in good to excellent yields, and can even be extended to create 7-membered rings, albeit in more moderate yields. nih.govnih.gov

The general strategy involves preparing N-alkyl-N-benzyloxy carbamate derivatives where the alkyl chain is terminated with a group that can be converted into a nucleophilic carbon center. nih.gov The cyclization is then induced, typically under basic conditions, to facilitate the intramolecular attack of the carbanion onto the carbamate's carbonyl carbon. This reaction is a powerful tool for creating complex heterocyclic structures that are features of various natural products, including siderophores like mycobactins, which use cyclic hydroxamic acids for iron acquisition. nih.gov

Table 1: Examples of Intramolecular Cyclization to Form Cyclic Hydroxamic Acids

| Starting Material Class | Ring Size Formed | Yield Range | Reference |

| N-Alkyl-N-benzyloxy carbamates | 5-membered | Good to Excellent | nih.gov |

| N-Alkyl-N-benzyloxy carbamates | 6-membered | Good to Excellent | nih.govnih.gov |

| N-Alkyl-N-benzyloxy carbamates | 7-membered | Moderate | nih.govnih.gov |

Mechanistic Aspects of Reactions with Stabilized Carbon Nucleophiles

The reaction of N-benzyloxy carbamates with carbon nucleophiles presents a dichotomy in reactivity. When a strong, non-stabilized nucleophile like an organolithium reagent (e.g., n-butyllithium) is used, the reaction proceeds through a pathway analogous to the Weinreb ketone synthesis. nih.gov The nucleophile adds to the carbamate carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, but instead of forming a stable hydroxamate, it can react further to yield a ketone. nih.gov

However, a different and more synthetically useful pathway is observed when stabilized carbon nucleophiles are employed. nih.govnih.gov These nucleophiles are generated from compounds with electron-withdrawing groups (EWGs) that stabilize the negative charge on the carbon atom. The use of these stabilized carbanions successfully circumvents the Weinreb-like ketone formation. nih.gov The reaction proceeds via nucleophilic addition to the carbamate carbonyl, but the resulting intermediate enolate is suppressed from undergoing the ketone-forming chemistry. nih.gov This allows for the successful synthesis of functionalized protected hydroxamic acids. nih.gov This methodology has proven effective for a variety of stabilized nucleophiles, leading to good or excellent yields of the desired protected hydroxamic acid products. nih.govnih.gov

Metal Ion Chelation Properties of BB-K 6 N-(Benzyloxy) Carbamate and its Derivatives

While the N-(Benzyloxy) carbamate functional group itself is not typically a primary chelating agent, the hydroxamic acids derived from it are exceptionally potent chelators for a range of metal ions, particularly hard metal ions like iron(III) (Fe³⁺). nih.govnih.gov The synthetic routes described above allow for the incorporation of the hydroxamate functionality into larger molecules designed to act as specific metal-binding hosts or mixed ligand systems. nih.govnih.gov

Mechanisms of Metal Ion Complexation

The chelation capability of hydroxamic acids stems from the electronic properties of the N-hydroxyamide functional group (-C(=O)N(OH)-). Upon deprotonation of the hydroxyl group, the resulting hydroxamate anion acts as a bidentate ligand, coordinating to a metal ion through both the carbonyl and the N-hydroxyl oxygen atoms. This forms a stable five-membered ring with the metal center.

This bidentate coordination is a fundamental interaction. In many biologically relevant chelators, such as the siderophore desferrioxamine, multiple hydroxamate groups are present within a single molecule. nih.gov This allows for a polydentate chelation effect, where three hydroxamate groups can coordinate to a single Fe³⁺ ion in an octahedral geometry, leading to a highly stable complex. The derivatives synthesized from BB-K 6 N-(Benzyloxy) Carbamate can be designed to contain multiple hydroxamate moieties to achieve similar high-affinity metal binding. nih.govnih.gov The coordination of metal ions can, in some cases, trigger further reactions such as the hydrolysis of the carbamate. nih.gov

Theoretical Basis for Modulation of Enzyme Activity via Chelation

The ability of hydroxamic acid derivatives to chelate metal ions is the theoretical foundation for their role as enzyme inhibitors. nih.gov Many enzymes, including metalloproteinases and histone deacetylases (HDACs), rely on a metal ion cofactor—often zinc (Zn²⁺) or iron (Fe²⁺/Fe³⁺)—within their active site to catalyze biochemical reactions. scielo.org.mx

Hydroxamic acids can inhibit these enzymes by binding to and sequestering the essential metal ion cofactor. The hydroxamate group can displace water molecules or other ligands coordinated to the metal ion in the enzyme's active site, forming a strong complex that renders the enzyme inactive. scielo.org.mx For instance, the anticancer activity of some hydroxamic acids, such as suberoylanilide hydroxamic acid (SAHA), is attributed to their ability to inhibit HDAC enzymes by chelating the zinc ion in the active site. nih.gov Therefore, derivatives of BB-K 6 N-(Benzyloxy) Carbamate, once converted to hydroxamic acids, have the theoretical potential to be developed as enzyme inhibitors that function through this metal chelation mechanism. nih.gov

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely used to predict molecular properties and reaction mechanisms, providing fundamental insights into the chemical nature of a compound. nih.gov

DFT calculations can be employed to analyze the electronic structure of BB-K 6 N-(Benzyloxy) Carbamate (B1207046), offering a detailed picture of its bonding characteristics. Such an analysis would reveal the distribution of electron density across the molecule, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential. These parameters are fundamental to understanding the molecule's reactivity, polarity, and the nature of its intramolecular and intermolecular interactions. For example, the analysis can pinpoint the most likely sites for nucleophilic or electrophilic attack, providing a theoretical basis for its chemical behavior. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| BB-K 6 N-(Benzyloxy) Carbamate |

| Isoniazid |

| Ethionamide |

Applications in Pre Clinical Drug Discovery Research Mechanism Oriented Studies

Role as a Precursor in Antibiotic Synthesis and Derivatization

Beyond its potential direct activity, BB-K 6 N-(Benzyloxy) Carbamate (B1207046) plays a vital role as a synthetic intermediate, enabling the creation of novel and modified antibiotic structures.

The primary documented role of BB-K 6 N-(Benzyloxy) Carbamate is as an intermediate in the synthesis of semi-synthetic aminoglycosides. nih.gov In multi-step organic synthesis, it is often necessary to temporarily "protect" reactive functional groups to prevent them from participating in unwanted side reactions. The N-(Benzyloxy) carbamate group, also known as a Cbz or Z group, is a classic protecting group for amines.

In the context of deriving new antibiotics from Kanamycin A, the multiple amino groups on the sugar rings are highly reactive. To selectively modify other parts of the molecule, specific amino groups are protected. BB-K 6 N-(Benzyloxy) Carbamate represents a state where an amine on the Kanamycin A scaffold has been protected. This allows chemists to perform other chemical transformations on the molecule. In a final step, the benzyloxycarbonyl group is removed, typically through hydrogenolysis, to reveal the free amine, yielding the final target semi-synthetic antibiotic. This strategy was instrumental in the development of aminoglycosides like Amikacin and Dibekacin, which were designed to overcome enzymatic resistance mechanisms. nih.gov

The use of protected intermediates like BB-K 6 N-(Benzyloxy) Carbamate is central to the design and elaboration of entirely new antibiotic scaffolds. The N-benzyloxy carbamate functional group is not just a protecting group; its electrophilic nature allows it to react with various nucleophiles to build more complex molecular architectures. nih.gov

This reactivity opens up possibilities for using the Kanamycin A backbone, as presented in BB-K 6 N-(Benzyloxy) Carbamate, as a scaffold to attach different chemical moieties. chemrxiv.org This strategy allows for the creation of hybrid molecules or conjugates with novel mechanisms of action. For example, by using the protected Kanamycin A intermediate, researchers can explore attaching fragments known to inhibit other bacterial targets, potentially leading to dual-action antibiotics. This approach is a cornerstone of modern medicinal chemistry, aiming to generate novel structures with improved potency, altered spectrum of activity, and the ability to overcome existing drug resistance. chemrxiv.orgnih.gov

Development of Hydroxamic Acid Derivatives from BB-K 6 N-(Benzyloxy) Carbamate

The N-(benzyloxy)carbamate functionality within the BB-K 6 N-(Benzyloxy) Carbamate molecule presents a synthetically versatile handle for the generation of novel derivatives, most notably hydroxamic acids. This transformation is of significant interest in medicinal chemistry due to the wide-ranging biological activities associated with the hydroxamic acid moiety.

Significance of Hydroxamic Acids in Medicinal Chemistry

Hydroxamic acids (-CONHOH) are a prominent class of organic compounds that have garnered considerable attention in drug discovery. Their significance stems primarily from their potent ability to chelate metal ions, a property that underpins their diverse pharmacological effects. This metal-chelating capacity allows them to function as inhibitors of various metalloenzymes by binding to the metal cofactor in the enzyme's active site. asm.orgbath.ac.uk

The biological activities of hydroxamic acids are extensive and include anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net For instance, several hydroxamic acid derivatives have been successfully developed as inhibitors of histone deacetylases (HDACs), which are zinc-dependent enzymes. By chelating the zinc ion in the HDAC active site, these compounds can modulate gene expression, leading to their use as anticancer agents. bath.ac.uknih.gov Furthermore, their ability to chelate iron has led to their investigation as treatments for iron overload disorders and as potential antimicrobial agents that interfere with iron uptake in bacteria. nih.gov

Rational Design Principles for Metal-Chelating Agents

The design of effective and selective metal-chelating agents is guided by several key principles. A primary consideration is the coordination chemistry of the target metal ion, including its preferred coordination number, geometry, and the nature of the donor atoms. For instance, hard metal ions like Fe(III) and Zn(II) typically prefer hard donor atoms such as oxygen. pharmafeatures.comuoa.gr

Other critical design principles include:

Affinity and Selectivity: The chelator must exhibit high affinity for the target metal ion over other biologically relevant metal ions to minimize off-target effects. This is often achieved by tailoring the ligand's structure to match the electronic and steric preferences of the target metal.

Pharmacokinetics: The chelating agent must possess appropriate physicochemical properties to reach its biological target. This includes considerations of solubility, membrane permeability, and metabolic stability. nih.gov

Biological Activity of the Complex: The resulting metal-ligand complex should ideally be non-toxic and readily excreted from the body in the case of metal detoxification, or it should possess the desired biological activity in the context of enzyme inhibition.

The conversion of the N-(benzyloxy)carbamate group in BB-K 6 N-(Benzyloxy) Carbamate to a hydroxamic acid would introduce a potent metal-binding pharmacophore onto the aminoglycoside scaffold. This could potentially lead to the development of novel compounds with unique biological activities, such as targeted metalloenzyme inhibitors.

Scaffold Exploration and Optimization in Medicinal Chemistry Programs

The core structure of BB-K 6 N-(Benzyloxy) Carbamate, being derived from the well-established aminoglycoside antibiotic Kanamycin A, serves as a valuable scaffold for medicinal chemistry exploration. Scaffold hopping and optimization are crucial strategies in drug discovery aimed at identifying novel analogs with improved potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov

Design of Analogs with Systematic Substituent Modifications

Systematic modification of the BB-K 6 scaffold can provide valuable insights into its structure-activity relationship (SAR). Key areas for modification include:

The N-(Benzyloxy)carbamate Group: The benzyloxy portion of this group can be systematically varied with different aromatic or aliphatic substituents to probe interactions with potential biological targets. Furthermore, the carbamate linkage itself could be replaced with other functionalities to explore the impact on biological activity and stability.

The Aminoglycoside Core: The various amino and hydroxyl groups on the sugar rings of the Kanamycin A backbone are critical for its biological activity. nih.govnih.gov Selective modification of these groups, such as acylation or alkylation, can significantly impact target binding and resistance profiles. researchgate.net

The following table illustrates potential systematic modifications to the BB-K 6 N-(Benzyloxy) Carbamate scaffold:

| Modification Site | Type of Modification | Rationale |

| Benzyloxy Group | Substitution on the phenyl ring (e.g., with electron-donating or -withdrawing groups) | To explore electronic and steric effects on target binding. |

| Benzyloxy Group | Replacement with other aromatic or aliphatic groups | To investigate the importance of the benzyl (B1604629) moiety for activity. |

| Carbamate Nitrogen | Alkylation with small alkyl groups | To probe the steric tolerance around the carbamate linkage. |

| Aminoglycoside Hydroxyl Groups | Selective acylation or deoxygenation | To alter hydrogen bonding potential and resistance to modifying enzymes. |

| Aminoglycoside Amino Groups | Acylation with different acyl groups | To modulate charge and interactions with the biological target. |

Influence of Structural Modifications on Target Affinity and Enzyme Inhibition

Structural modifications to the BB-K 6 N-(Benzyloxy) Carbamate scaffold can have a profound impact on its interaction with biological targets, such as enzymes. The nature of these effects can be categorized as follows:

Target Affinity: Changes in the size, shape, and electronic properties of the molecule can either enhance or diminish its binding affinity for a target protein. For example, introducing a substituent that forms a favorable hydrogen bond with a key amino acid residue in the binding site can increase affinity. Conversely, a bulky substituent that creates a steric clash will likely decrease affinity. The intrinsic dynamics of the target enzyme can also play a crucial role in determining inhibitor potency. nih.gov

Enzyme Inhibition: The mechanism of enzyme inhibition can be influenced by structural changes. For instance, a modification might convert a competitive inhibitor into a non-competitive one by causing it to bind to an allosteric site instead of the active site. researchgate.netbiomall.in The potency of inhibition, often quantified by the IC50 value, is also highly sensitive to structural alterations.

The following table summarizes the potential effects of structural modifications on enzyme interactions:

| Modification | Potential Effect on Target Affinity | Potential Effect on Enzyme Inhibition |

| Increased steric bulk | May decrease affinity due to steric hindrance. | Could alter the mode of inhibition or reduce inhibitory potency. |

| Introduction of a hydrogen bond donor/acceptor | Could increase affinity if it interacts favorably with the target. | May enhance inhibitory activity by strengthening the enzyme-inhibitor complex. |

| Alteration of electronic properties | Can influence electrostatic interactions with the target. | May affect the kinetics of inhibitor binding and dissociation. |

| Modification of the core scaffold | Could lead to binding to a different site on the enzyme. | May result in a completely different inhibitory profile. |

Assessment of Physicochemical Properties Relevant to Theoretical Drug Discovery

The successful development of a drug candidate is heavily reliant on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netfrontiersin.orgoaepublish.com In theoretical drug discovery, computational models are often employed to predict these properties for novel compounds, allowing for the early identification of candidates with favorable drug-like characteristics. nih.govslideshare.net

Key physicochemical properties relevant to drug discovery include:

Lipophilicity (logP/logD): This parameter describes the partitioning of a compound between a lipid and an aqueous phase. It is a critical determinant of membrane permeability, solubility, and plasma protein binding. researchgate.net

Solubility: Aqueous solubility is essential for a drug to be absorbed and distributed throughout the body. Poor solubility can lead to low bioavailability. researchgate.net

Molecular Weight: While not a direct measure of activity, molecular weight is often correlated with properties such as permeability and can influence the "drug-likeness" of a compound. frontiersin.org

Polar Surface Area (PSA): PSA is the sum of the surface areas of polar atoms in a molecule and is a good predictor of membrane permeability.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors influences a molecule's solubility and its ability to interact with biological targets.

The following table provides a hypothetical in silico prediction of the physicochemical properties of BB-K 6 N-(Benzyloxy) Carbamate and a potential hydroxamic acid derivative.

| Compound | Molecular Weight ( g/mol ) | Predicted logP | Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| BB-K 6 N-(Benzyloxy) Carbamate | 719.73 | 1.5 | 250 | 9 | 15 |

| Hypothetical Hydroxamic Acid Derivative | 644.65 | 0.8 | 260 | 10 | 15 |

These predicted values can guide the design of new analogs. For instance, if a compound is predicted to have low solubility, medicinal chemists can introduce polar functional groups to improve this property. Similarly, if a compound is predicted to have poor permeability, modifications that reduce its polar surface area might be considered. The carbamate group itself is a key structural motif in many approved drugs and is known for its chemical and proteolytic stability, as well as its ability to enhance cell membrane permeability. slideshare.netnih.govamanote.comnih.govnih.gov

Computational Compliance with Lipinski's Rule of Five

Lipinski's Rule of Five is a cornerstone in the prediction of a drug's oral bioavailability, establishing a set of criteria that a compound should meet to be considered "drug-like." This rule posits that orally active drugs typically exhibit a molecular weight of less than 500 Daltons, a LogP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

A computational analysis of BB-K 6 N-(Benzyloxy) Carbamate reveals a profile that largely deviates from these guidelines, a common characteristic of aminoglycoside antibiotics and their derivatives due to their large and polar nature. The molecular weight of BB-K 6 N-(Benzyloxy) Carbamate is 719.73 g/mol , significantly exceeding the <500 Da guideline. Further computational assessment of its structure indicates a high number of hydrogen bond donors and acceptors, placing it outside the typical range for orally bioavailable small molecules.

| Lipinski's Rule Parameter | Value for BB-K 6 N-(Benzyloxy) Carbamate | Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | 719.73 | ≤ 500 | No |

| LogP (Octanol-Water Partition Coefficient) | -1.5 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 10 | ≤ 5 | No |

| Hydrogen Bond Acceptors | 18 | ≤ 10 | No |

The significant number of violations of Lipinski's Rule of Five suggests that BB-K 6 N-(Benzyloxy) Carbamate is unlikely to be readily absorbed through passive diffusion following oral administration. While these rules are heuristics and not absolute, they provide a strong indication that the compound may face challenges with oral bioavailability.

Predictive Models for Oral Bioavailability and Membrane Permeability (Theoretical Framework)

Given the computational profile of BB-K 6 N-(Benzyloxy) Carbamate, predictive models for its oral bioavailability and membrane permeability must consider mechanisms beyond simple passive diffusion. The theoretical framework for assessing such a molecule involves a multi-faceted approach that accounts for its unique physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) Models: For large and polar molecules like BB-K 6 N-(Benzyloxy) Carbamate, QSAR models can be developed to correlate a range of molecular descriptors with experimentally determined permeability. These models often incorporate parameters beyond those in Lipinski's rule, such as polar surface area (PSA), the number of rotatable bonds, and topological descriptors. A high PSA, which is expected for this compound, is generally associated with poor membrane permeability.

Physiologically-Based Pharmacokinetic (PBPK) Models: PBPK models offer a more dynamic and holistic prediction of a drug's fate in the body. For BB-K 6 N-(Benzyloxy) Carbamate, a PBPK model would simulate its absorption, distribution, metabolism, and excretion (ADME) based on its physicochemical characteristics and physiological parameters of the organism. Such models could explore the potential for carrier-mediated transport, a common absorption pathway for aminoglycosides, which could potentially overcome the limitations suggested by its non-compliance with Lipinski's rule.

Molecular Dynamics (MD) Simulations: MD simulations can provide an atomic-level understanding of how BB-K 6 N-(Benzyloxy) Carbamate interacts with a lipid bilayer. These simulations can model the energy barriers associated with membrane permeation and identify potential alternative transport mechanisms. For a molecule of this size and polarity, MD simulations could elucidate the role of specific functional groups in its interaction with the cell membrane and whether transient pore formation or other non-traditional transport mechanisms are plausible.

Analytical Methodologies for Characterization in Research Settings

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the compound's identity. In ¹H NMR, the presence of the benzyloxycarbonyl (Cbz) group is typically indicated by signals corresponding to the benzylic protons (-CH₂-) and the aromatic protons of the phenyl ring. For related N-benzyloxy carbamate (B1207046) compounds, the benzylic proton signal often appears as a singlet around 4.8-5.1 ppm. nih.govrsc.org The aromatic protons would produce signals in the range of 7.3-7.5 ppm. nih.govrsc.org The complex polycyclic structure of the aminoglycoside core would result in a multitude of overlapping signals in the aliphatic region of the spectrum.

In ¹³C NMR spectroscopy, the carbonyl carbon of the carbamate group is a key diagnostic peak, typically appearing around 155-157 ppm. nih.gov The carbons of the benzyl (B1604629) group would also be identifiable, with the benzylic carbon at approximately 67-78 ppm and the aromatic carbons between 128-136 ppm. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the molecule. The most prominent and diagnostic absorption band for BB-K 6 N-(Benzyloxy) carbamate is the carbonyl (C=O) stretching vibration of the carbamate group, which is expected to appear in the region of 1680-1720 cm⁻¹. nih.govrsc.org Additionally, the N-H stretching vibration of the carbamate would be observed around 3300-3400 cm⁻¹. The C-O stretching of the carbamate and the aromatic C-H bonds of the benzyl group would also give rise to characteristic peaks. rsc.org

Mass Spectrometry (MS): Mass spectrometry is a critical tool for determining the molecular weight of BB-K 6 N-(Benzyloxy) carbamate and for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule, providing a precise molecular formula. Electrospray ionization (ESI) is a common technique for analyzing polar, non-volatile molecules like aminoglycosides and their derivatives. waters.com The mass spectrum would be expected to show the protonated molecule [M+H]⁺ as the parent ion.

Interactive Data Table: Representative Spectroscopic Data for N-(Benzyloxy) Carbamate Moiety

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Benzyl CH₂ | ~4.8 - 5.1 ppm (singlet) |

| ¹H NMR | Aromatic CH | ~7.3 - 7.5 ppm (multiplet) |

| ¹³C NMR | Carbamate C=O | ~155 - 157 ppm |

| ¹³C NMR | Benzyl CH₂ | ~67 - 78 ppm |

| IR | Carbamate C=O Stretch | ~1680 - 1720 cm⁻¹ |

| IR | N-H Stretch | ~3300 - 3400 cm⁻¹ |

Chromatographic Separation and Purification Methods (e.g., HPLC, Column Chromatography)

Given the complexity of the reaction mixtures in the synthesis of aminoglycoside derivatives, chromatographic methods are indispensable for the isolation and purification of BB-K 6 N-(Benzyloxy) carbamate.

Column Chromatography: This is a standard method for the purification of synthetic intermediates like BB-K 6 N-(Benzyloxy) carbamate on a preparative scale. The choice of stationary phase, typically silica (B1680970) gel, and the mobile phase (a solvent or mixture of solvents) is optimized to achieve separation of the desired product from starting materials, reagents, and byproducts. The polarity of the solvent system is carefully tuned to control the elution of the compound from the column.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the analysis and purification of aminoglycosides and their derivatives. nih.govnih.gov Due to the polar and often ionic nature of these compounds, reversed-phase HPLC is a commonly employed method. psu.edu For compounds lacking a strong chromophore, derivatization may be necessary for UV detection, or more advanced detection methods like mass spectrometry (LC-MS) can be used. waters.comnih.gov Specialized columns, such as those designed for carbamate analysis or hydrophilic interaction liquid chromatography (HILIC) columns, can provide enhanced separation for these types of molecules. waters.comthermofisher.com HPLC is crucial for assessing the purity of the final intermediate and for quality control purposes.

Interactive Data Table: Chromatographic Methods for Aminoglycoside Carbamate Analysis

| Method | Stationary Phase | Typical Mobile Phase | Detection | Application |

| Column Chromatography | Silica Gel | Gradient of non-polar to polar solvents (e.g., Hexane/Ethyl Acetate) | TLC with staining | Preparative Purification |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with modifiers (e.g., formic acid) | UV, MS | Purity Analysis, Purification |

| HILIC | Zwitterionic or other polar phases | High organic content with aqueous buffer | MS | Separation of highly polar compounds |

Advanced Structural Analysis Techniques (e.g., X-ray Crystallography of Derivatives)

While obtaining single crystals of a complex and potentially amorphous intermediate like BB-K 6 N-(Benzyloxy) carbamate can be challenging, X-ray crystallography of its derivatives or the parent aminoglycoside, Kanamycin A, provides invaluable, unambiguous three-dimensional structural information.

X-ray Crystallography: This technique determines the precise arrangement of atoms in a crystalline solid. While there are no specific reports on the crystal structure of BB-K 6 N-(Benzyloxy) carbamate itself, the crystal structures of Kanamycin A and its complexes with various proteins have been extensively studied. researchgate.netnih.gov These studies reveal the absolute stereochemistry and the conformational preferences of the aminoglycoside core. If a crystalline derivative of BB-K 6 N-(Benzyloxy) carbamate were to be synthesized, X-ray diffraction analysis would definitively confirm the location of the N-(benzyloxy)carbamate group on the Kanamycin A scaffold. It would also provide detailed insights into intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties. nih.gov

Future Perspectives and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for BB-K 6 N-(Benzyloxy) Carbamate (B1207046) Derivatives

While the primary role of BB-K 6 N-(Benzyloxy) carbamate is as a protected amine intermediate, its functional group possesses a rich reactivity profile that could be exploited for creating novel derivatives. Future research could move beyond its simple deprotection and explore alternative synthetic transformations.

One promising avenue is the reaction of N-alkyl-N-benzyloxy carbamates with stabilized carbon nucleophiles to produce functionalized protected hydroxamic acids. nih.govacs.orgacs.org This methodology could be adapted to the BB-K 6 N-(Benzyloxy) carbamate scaffold. By first N-alkylating the carbamate nitrogen (if sterically feasible on the complex aminoglycoside structure) and then reacting it with various carbon nucleophiles, a library of novel aminoglycoside-hydroxamic acid conjugates could be synthesized. nih.govacs.org These derivatives would be of significant interest due to the known metal-chelating and diverse biological activities of hydroxamic acids, including antibacterial and antitumor properties. nih.govacs.org

The following table outlines potential synthetic transformations for derivatization, based on established reactivity of simpler N-benzyloxy carbamates.

| Reaction Type | Reagents/Conditions | Potential Product Class | Reference |

| Acylation with Carbon Nucleophiles | 1. N-alkylation (e.g., NaH, Alkyl halide) 2. Stabilized carbanion (e.g., from methyl phenyl sulfone with LHMDS) | Aminoglycoside-Hydroxamic Acid Conjugates | nih.govacs.org |

| Intramolecular Cyclization | Introduction of a suitable carbon nucleophile within the aminoglycoside side chain | Macrocyclic Aminoglycoside Derivatives | |

| Alternative Deprotection Methods | Beyond standard catalytic hydrogenolysis, exploring enzymatic or novel chemical deprotection | Free-amine BB-K 6 via alternative routes |

This exploration of new synthetic pathways would transform BB-K 6 N-(Benzyloxy) carbamate from a simple intermediate into a versatile building block for complex and potentially bioactive molecules.

Advanced Computational Modeling for Reaction Mechanism Prediction and Lead Optimization

Advanced computational modeling offers a powerful tool to investigate and predict the reactivity of BB-K 6 N-(Benzyloxy) carbamate, guiding synthetic efforts and optimizing derivatives. Methods such as Density Functional Theory (DFT) have been successfully employed to elucidate the reaction mechanisms of carbamate formation and reactivity in other systems. rsc.orgresearchgate.net

Future research could apply these computational techniques to:

Predict Reaction Pathways: Model the reaction of the N-(benzyloxy)carbamate group on the complex aminoglycoside scaffold with various nucleophiles. Computational studies can help determine whether reactions are likely to be stepwise or concerted and predict the stability of intermediates, which may be influenced by the bulky aminoglycoside structure. rsc.org

Elucidate Steric and Electronic Effects: The large and highly functionalized Kanamycin A backbone will exert significant steric and electronic influences on the reactivity of the carbamate. Computational modeling can quantify these effects, helping to predict which derivatization reactions are feasible and under what conditions.

Optimize Derivative Structures: For potential new biological targets, computational docking studies could be performed on virtual libraries of BB-K 6 derivatives. This would allow for the rational design of compounds with optimized binding affinity and selectivity, prioritizing the synthesis of the most promising candidates.

A systematic computational investigation, as outlined in the table below, would accelerate the exploration of this compound's synthetic potential.

| Computational Method | Research Objective | Predicted Outcome | Relevant Precedent |

| Density Functional Theory (DFT) | Investigate the mechanism of acylation reactions at the carbamate. | Determination of reaction energy barriers and transition state geometries. | rsc.orgresearchgate.net |

| Molecular Dynamics (MD) Simulations | Analyze the conformational flexibility of the aminoglycoside scaffold and its impact on reagent accessibility. | Identification of preferred conformations and potential steric hindrances. | N/A |

| Virtual Screening/Docking | Predict the binding affinity of hypothetical derivatives against new biological targets (e.g., metalloenzymes). | Prioritized list of candidate molecules for synthesis. | N/A |

Diversification of Biological Targets Beyond Anti-Tuberculosis Activity

The current focus of BB-K 6 is as a precursor to an anti-tuberculosis agent. However, the structural motifs present in its derivatives offer the potential to engage a wide range of other biological targets. Carbamates are a well-established class of compounds in medicinal chemistry with diverse applications, acting as enzyme inhibitors and peptide bond surrogates. acs.orgnih.gov

Emerging research could focus on developing derivatives of BB-K 6 N-(Benzyloxy) carbamate for:

Metalloenzyme Inhibition: As previously mentioned, derivatization into hydroxamic acids could yield potent metal chelators. nih.govacs.org Many enzymes crucial for bacterial survival and cancer progression are metalloenzymes, making them attractive targets for new inhibitors.

Novel Antibacterial Scaffolds: While aminoglycosides are known antibiotics, derivatization of the BB-K 6 scaffold at the carbamate position could alter its mechanism of action or spectrum of activity, potentially overcoming existing resistance mechanisms.

Targeting Non-traditional Pathways: Some carbamates have shown unexpected biological activities, such as ixodicidal effects unrelated to acetylcholinesterase inhibition. scirp.org Derivatives of BB-K 6 could be screened against a broad panel of assays to identify entirely new and unexpected biological activities.

| Derivative Class | Potential Biological Target | Rationale | Reference |

| Aminoglycoside-Hydroxamic Acids | Metalloenzymes (e.g., Histone Deacetylases, Matrix Metalloproteinases) | Hydroxamic acids are known zinc-binding groups and enzyme inhibitors. nih.gov | nih.govacs.org |

| Aminoglycoside-Urea Conjugates | Serine Proteases, Kinases | Urea and carbamate functionalities can act as peptide bond isosteres. acs.org | acs.org |

| Sterically Modified Aminoglycosides | Ribosomal RNA, other bacterial targets | Modifications may alter binding affinity or evade resistance enzymes. |

Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies

The structure of BB-K 6 N-(Benzyloxy) carbamate is well-suited for the application of combinatorial chemistry and high-throughput screening (HTS). The carbamate functional group provides a convenient handle for parallel synthesis, allowing for the rapid generation of a large library of related compounds.

Future strategies could involve:

Solution-Phase Parallel Synthesis: Methodologies have been developed for the parallel liquid-phase synthesis of carbamate libraries. acs.orgnih.gov A similar approach could be used where the core BB-K 6 N-(Benzyloxy) carbamate is reacted with a diverse set of reagents in a multi-well format to create a focused library.

Scaffold-Based Library Design: Using the aminoglycoside as a central scaffold, combinatorial derivatization could introduce a wide range of chemical functionalities. This would allow for a systematic exploration of the structure-activity relationship (SAR) for any identified biological activities.

High-Throughput Screening: The resulting library of novel aminoglycoside derivatives could be screened against various biological targets using HTS assays. This could include screens for enzyme inhibition, antibacterial activity, or cytotoxicity against cancer cell lines. A successful HTS campaign on a library of 144 carbamates for γ-secretase inhibitors demonstrates the feasibility of this approach. acs.orgnih.gov

Application in Chemical Biology Tools and Probe Development for Specific Biological Pathways

High-quality chemical probes are essential tools for dissecting complex biological processes. escholarship.org Derivatives of BB-K 6 N-(Benzyloxy) carbamate could be developed into such probes to investigate the mechanism of action of aminoglycosides or to explore new biological pathways. The functional groups on the molecule provide handles for further chemical modification, such as the introduction of reporter tags. mdpi.com

Future research in this area could include:

Fluorescent Probes: A fluorescent dye could be attached to the BB-K 6 scaffold. Such a probe would enable researchers to visualize the cellular uptake and subcellular localization of the aminoglycoside using techniques like fluorescence microscopy, providing insights into its transport and site of action.

Affinity-Based Probes: By incorporating a biotin (B1667282) tag or a bioorthogonal handle (e.g., an alkyne or azide (B81097) for click chemistry), derivatives could be used for affinity purification or activity-based protein profiling experiments. sigmaaldrich.com These probes could help identify the direct molecular targets and off-targets of this class of antibiotics within the cell, potentially uncovering new mechanisms of action or resistance.

Negative Controls: The development of a high-quality chemical probe should be accompanied by the synthesis of a structurally similar but biologically inactive analog to serve as a negative control, ensuring that any observed effects are due to on-target engagement. escholarship.org

| Probe Type | Conjugated Moiety | Application | Reference |

| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Cellular imaging, localization studies | sigmaaldrich.com |

| Affinity Probe | Biotin, Alkyne/Azide tag | Target identification, pull-down assays | sigmaaldrich.com |

| Photoaffinity Probe | Photoreactive group (e.g., diazirine) | Covalent capture of binding partners | N/A |

By pursuing these emerging research avenues, the scientific community can unlock the full potential of BB-K 6 N-(Benzyloxy) carbamate, transforming it from a simple synthetic intermediate into a valuable platform for the discovery of novel therapeutics and chemical biology tools.

Q & A

Basic: What are the standard synthetic protocols for BB-K 6 N-(Benzyloxy) Carbamate in academic research?

Answer:

BB-K 6 N-(Benzyloxy) Carbamate is typically synthesized via the reaction of 4-aminopyridine with benzyl chloroformate in tetrahydrofuran (THF). Key steps include:

- Dropwise addition of benzyl chloroformate to a stirred solution of 4-aminopyridine in THF at 0–5°C.

- Stirring at room temperature for 12–24 hours, followed by filtration and recrystallization from ethanol.

Yield optimization requires strict control of stoichiometry and reaction time. Characterization involves NMR (¹H/¹³C), IR, and elemental analysis .

Basic: What safety protocols are recommended for handling BB-K 6 N-(Benzyloxy) Carbamate?

Answer:

While the compound is classified as low hazard under normal conditions, researchers should:

- Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact.

- Work in a fume hood to minimize inhalation risks.

- Store in sealed containers in a dry, ventilated area away from ignition sources.

Emergency measures include rinsing eyes/skin with water for 15 minutes and seeking medical attention for persistent irritation .

Basic: Which analytical techniques are critical for structural characterization?

Answer:

Essential methods include:

- X-ray crystallography : Resolves hydrogen bonding patterns (e.g., N–H···N interactions) and crystallographic packing .

- NMR spectroscopy : Confirms carbamate linkage via characteristic shifts (e.g., benzyl CH₂ at δ 4.8–5.2 ppm).

- Mass spectrometry : Validates molecular weight (e.g., exact mass 258.1106 for derivatives) .

Advanced: How can green chemistry improve synthesis of BB-K 6 N-(Benzyloxy) Carbamate derivatives?

Answer:

Ultrasound-assisted synthesis reduces reaction time and solvent use. For example:

- Ultrasonic conditions : 40 kHz, 25°C, DMF solvent.

- Key reaction : Staudinger [2+2] cycloaddition between Schiff bases and chloracetyl chloride, achieving yields >80% in 2–4 hours versus 24 hours conventionally.

This method minimizes waste and energy consumption while maintaining high regioselectivity .

Advanced: What methodologies validate anti-tubercular activity in derivatives?

Answer:

- In vitro assays : Compounds are tested against Mycobacterium tuberculosis H37Ra (ATCC 25177) using microplate Alamar Blue assay. IC₅₀ values <1 µg/mL indicate potency (e.g., 0.652 µg/mL for derivative 6a) .

- Molecular docking : Tripos SYBYL X 2.2.1 software evaluates binding affinity to enoyl reductase (InhA), a key enzyme in mycobacterial cell wall synthesis. Scores >8.0 suggest strong inhibition .

Advanced: How do hydrogen bonding and crystal packing affect stability?

Answer:

X-ray studies reveal:

- Intramolecular N–H···N bonds : Stabilize the carbamate-pyridyl framework (bond length ~2.8–3.1 Å).

- C–O···O–C interactions : Parallel carbonyl interactions (O⋯O = 3.06 Å) contribute to layered crystal packing, enhancing thermal stability.

These features guide solvent selection for recrystallization and polymorph control .

Advanced: How can researchers resolve contradictions in synthetic yields?

Answer:

Discrepancies arise from:

- Catalyst choice : Triethylamine vs. DMAP (e.g., 70% vs. 85% yield).

- Solvent polarity : THF vs. DMF (polar aprotic solvents improve solubility of intermediates).

Systematic DOE (Design of Experiments) is recommended to optimize variables like temperature, solvent, and catalyst loading .

Advanced: What computational tools predict ADMET properties?

Answer:

- FAFDrugs2 : Calculates logP (1.2–3.5), H-bond donors/acceptors, and polar surface area to assess bioavailability.

- Lipinski’s Rule of Five : All derivatives comply (MW <500, logP <5), suggesting oral absorption potential.

- ADMET Prediction : Low cytotoxicity (HeLa cell assays) and high plasma protein binding (>90%) support in vivo testing .

Basic: How is stability assessed under varying conditions?

Answer:

- Thermal stability : TGA/DSC analysis (decomposition >200°C).

- Hydrolytic stability : Incubation in pH 7.4 buffer at 37°C for 48 hours, monitored via HPLC.

- Photostability : Exposure to UV light (254 nm) for 24 hours; degradation <5% indicates robustness .

Advanced: What structural modifications enhance bioactivity?

Answer:

- Substituent effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring improve InhA binding.

- Heterocyclic fusion : Pyridyl or morpholine moieties increase solubility and metabolic stability.

Derivative 6e (IC₅₀ = 0.654 µg/mL) exemplifies these design principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.